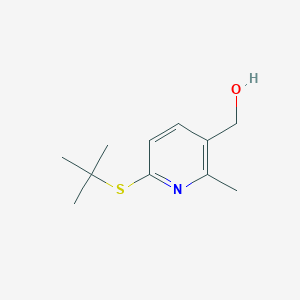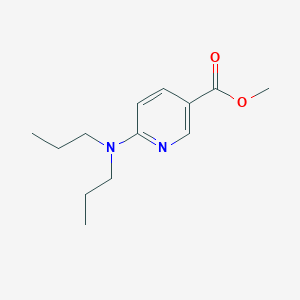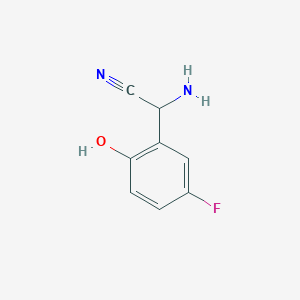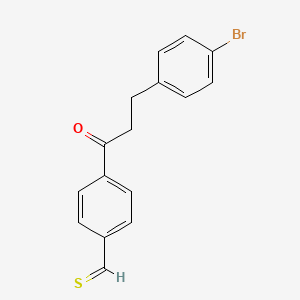
(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol is an organic compound characterized by the presence of a tert-butylthio group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol typically involves the introduction of the tert-butylthio group to the pyridine ring. One common method is the reaction of 2-methyl-3-pyridinemethanol with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylthio group, yielding the corresponding pyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives without the tert-butylthio group.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes involving thiol groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol involves its interaction with molecular targets through its functional groups. The tert-butylthio group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(6-Methyl-2-pyridyl)methanol: Lacks the tert-butylthio group, making it less reactive in certain chemical reactions.
(6-(tert-Butylthio)pyridin-3-yl)methanol: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness: (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol is unique due to the presence of both the tert-butylthio and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H17NOS |
|---|---|
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
(6-tert-butylsulfanyl-2-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H17NOS/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-6,13H,7H2,1-4H3 |
InChI-Schlüssel |
BIBWQYQODHWGCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)SC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)


![5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13005118.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]thiazine-7-carbonitrile](/img/structure/B13005128.png)


![N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13005141.png)



